molecular formula C18H16N2O B277901 3-methyl-N-(2-methylquinolin-5-yl)benzamide

3-methyl-N-(2-methylquinolin-5-yl)benzamide

Katalognummer B277901
Molekulargewicht: 276.3 g/mol
InChI-Schlüssel: QENNROQLRNGGAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-N-(2-methylquinolin-5-yl)benzamide is a chemical compound with a molecular formula of C20H18N2O. It is a synthetic compound that is used in scientific research for various purposes.

Wirkmechanismus

The mechanism of action of 3-methyl-N-(2-methylquinolin-5-yl)benzamide involves the inhibition of protein kinases. Protein kinases are enzymes that transfer a phosphate group from ATP to a protein substrate, thereby regulating cellular processes. This compound inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme, preventing the transfer of the phosphate group.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific protein kinase that is inhibited. It has been shown to inhibit the activity of various protein kinases, including JNK1, JNK2, and JNK3. Inhibition of these protein kinases can lead to changes in cellular processes such as cell division, differentiation, and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-methyl-N-(2-methylquinolin-5-yl)benzamide in lab experiments is its specificity for protein kinases. It has been shown to selectively inhibit the activity of certain protein kinases, allowing researchers to study the specific functions of these enzymes. One limitation is that the compound may have off-target effects, leading to unintended consequences.

Zukünftige Richtungen

There are several future directions for research on 3-methyl-N-(2-methylquinolin-5-yl)benzamide. One direction is to study the compound's effects on specific protein kinases and their downstream signaling pathways. Another direction is to explore the potential therapeutic applications of the compound in diseases such as cancer, where protein kinases play a critical role in tumor growth and progression. Additionally, further research is needed to optimize the synthesis method for this compound, potentially leading to more efficient and cost-effective production of the compound.

Synthesemethoden

The synthesis of 3-methyl-N-(2-methylquinolin-5-yl)benzamide involves a multi-step process. The first step involves the reaction of 2-methylquinoline-5-carboxylic acid with thionyl chloride to form 2-methylquinoline-5-carbonyl chloride. The second step involves the reaction of 2-methylquinoline-5-carbonyl chloride with 3-amino-N-methylbenzamide in the presence of a base to form this compound.

Wissenschaftliche Forschungsanwendungen

3-methyl-N-(2-methylquinolin-5-yl)benzamide is used in scientific research for various purposes. It is primarily used as a tool compound to study the biological functions of protein kinases. It has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling pathways. This inhibition can lead to changes in cellular processes such as cell division, differentiation, and apoptosis.

Eigenschaften

Molekularformel

C18H16N2O

Molekulargewicht

276.3 g/mol

IUPAC-Name

3-methyl-N-(2-methylquinolin-5-yl)benzamide

InChI

InChI=1S/C18H16N2O/c1-12-5-3-6-14(11-12)18(21)20-17-8-4-7-16-15(17)10-9-13(2)19-16/h3-11H,1-2H3,(H,20,21)

InChI-Schlüssel

QENNROQLRNGGAM-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=CC=C3)C

Kanonische SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC3=C2C=CC(=N3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.